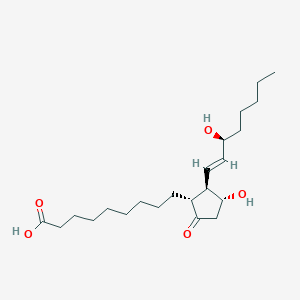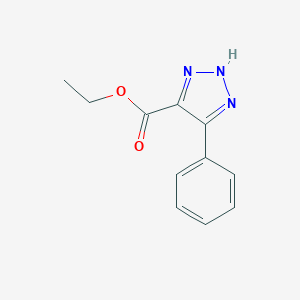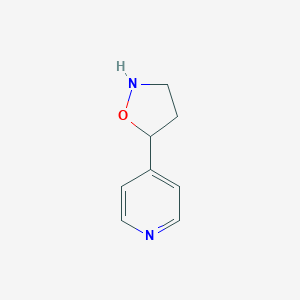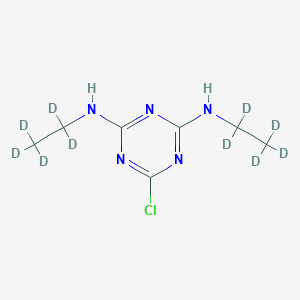
Simazine-d10
Descripción general
Descripción
Simazine-d10 is a deuterium-labeled analog of simazine . It belongs to the triazine class of pesticides . It is widely used in agriculture, pot-plant, and tree production .
Synthesis Analysis
Simazine-d10 is intended for use as an internal standard for the quantification of simazine . It is used in marine sediments by pressurized liquid extraction combined with stir bar sorptive extraction and thermal desorption, followed by gas chromatography–triple quadrupole mass spectrometry (TD–GC–MS/MS QqQ) .Molecular Structure Analysis
The molecular formula of Simazine-d10 is C7H2D10ClN5 . The molecular weight is 211.72 . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Chemical Reactions Analysis
Simazine-d10 is used as an internal standard for the quantification of simazine . Pre-emergent application of simazine controls annual and perennial monocot and dicot weeds and increases crop yield in sorghum crops . It also controls weed emergence in kharif maize crops when applied at a concentration of 2 kg/ha .Physical And Chemical Properties Analysis
Simazine-d10 has a molecular weight of 211.72 . It is slightly soluble in DMF and DMSO . The product is hygroscopic .Aplicaciones Científicas De Investigación
Environmental Monitoring
Simazine-d10 is used as an internal standard for the quantification of analytes in environmental samples, such as marine sediments. This application involves advanced techniques like pressurized liquid extraction combined with stir bar sorptive extraction and thermal desorption, followed by gas chromatography–triple quadrupole mass spectrometry (TD–GC–MS/MS QqQ) .
Pesticide Analysis
In the field of pesticide analysis, Simazine-d10 serves as a reference standard to ensure accurate measurement of pesticide concentrations in various samples. It is crucial for estimating pesticide sampling rates by different samplers like POCIS and POCIS-MIP .
Agricultural Chemistry
Simazine-d10 is utilized in agricultural chemistry research, particularly in studying the efficacy and impact of simazine, a triazine herbicide. It helps in understanding how pre-emergent application of simazine controls weeds and increases crop yield in crops like sorghum .
Mecanismo De Acción
Target of Action
Simazine-d10, a deuterium-labeled analog of simazine , primarily targets the photosynthetic electron transport process in annual grasses and broadleaf weeds . This interaction disrupts the normal photosynthetic process, leading to the death of the targeted weeds.
Mode of Action
Simazine-d10 inhibits the photosynthetic electron transport process by binding to the D1 protein in Photosystem II . This binding blocks the electron flow from water to plastoquinone, disrupting the conversion of light energy into chemical energy within the chloroplasts. As a result, the plant cannot produce the energy it needs to grow, leading to its death.
Biochemical Pathways
The primary biochemical pathway affected by Simazine-d10 is photosynthesis, specifically the light-dependent reactions that occur in Photosystem II . By inhibiting these reactions, Simazine-d10 prevents the production of ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis. This disruption affects the plant’s ability to synthesize glucose, leading to energy deprivation and eventual death.
Pharmacokinetics
As a herbicide, it is typically absorbed through the roots of plants and distributed throughout the plant’s tissues
Result of Action
The primary result of Simazine-d10’s action is the death of annual grasses and broadleaf weeds . By inhibiting photosynthesis, the compound causes energy deprivation within the plant, leading to its death. This makes Simazine-d10 effective for weed control in various agricultural settings.
Safety and Hazards
Simazine-d10 is classified as a highly flammable liquid and vapor . It is harmful if swallowed and causes serious eye irritation . It may cause drowsiness or dizziness . It may damage fertility or the unborn child . It causes damage to organs (visual organ, central nervous system, systemic toxicity) .
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-2-N,4-N-bis(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCWYMIRDDJXKW-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583581 | |
| Record name | Simazine-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Simazine-d10 | |
CAS RN |
220621-39-6 | |
| Record name | Simazine-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220621-39-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

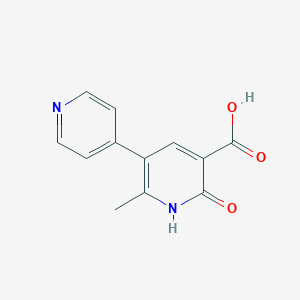
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)


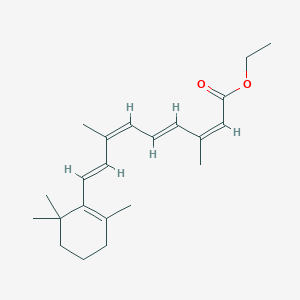
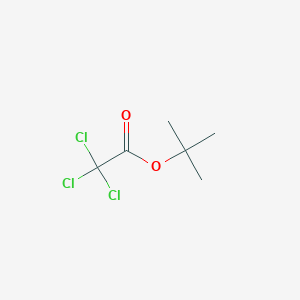



![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)
